molecular formula C13H16N2OS B2620610 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one CAS No. 790270-89-2

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one

Cat. No. B2620610
CAS RN: 790270-89-2
M. Wt: 248.34
InChI Key: HJTOBSBSIXYXOW-UHFFFAOYSA-N
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Description

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one, also known as EBDB, is a novel psychoactive substance that belongs to the benzodiazepine class of drugs. EBDB has gained popularity in recent years due to its potent psychoactive effects and its ability to produce euphoria, relaxation, and sedation. In

Mechanism of Action

The exact mechanism of action of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is not fully understood. However, it is believed to work by enhancing the activity of the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of the GABA receptor, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one produces a calming effect on the brain, which leads to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has been shown to have a range of biochemical and physiological effects. Animal studies have shown that 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one increases the levels of GABA in the brain, which leads to its anxiolytic and sedative effects. In addition, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has been shown to decrease the levels of glutamate in the brain, which is responsible for excitatory signaling. This could explain the anticonvulsant properties of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one.

Advantages and Limitations for Lab Experiments

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has several advantages for lab experiments. It is a potent psychoactive substance that produces consistent effects, making it a valuable tool for studying the central nervous system. However, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one also has limitations for lab experiments. It is a relatively new substance, and its long-term effects are not fully understood. In addition, there is a lack of research on the potential side effects of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one, which could limit its use in lab experiments.

Future Directions

There are several future directions for research on 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one. One area of research could focus on its potential as a treatment for anxiety and insomnia. Another area of research could focus on its anticonvulsant properties and its potential as a treatment for epilepsy. In addition, future research could focus on the long-term effects of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one and its potential for abuse and addiction. Overall, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is a promising substance for scientific research, and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is a complex process that involves multiple steps. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to produce 2-ethylthio-1,3-benzodioxole. The second step involves the reaction of the benzodioxole with 1-bromo-3-chloropropane to produce 1-(2-ethylthio-1,3-benzodioxol-5-yl)propan-1-one. The final step involves the reaction of the propanone with ethyl mercaptan to produce 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one.

Scientific Research Applications

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has been used in scientific research to study its effects on the central nervous system. Animal studies have shown that 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has potent anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia. In addition, 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has been shown to have anticonvulsant properties, which could make it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

1-(1-ethyl-2-sulfanylidene-3H-benzimidazol-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-5-12(16)9-6-7-11-10(8-9)14-13(17)15(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTOBSBSIXYXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N(C(=S)N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one

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